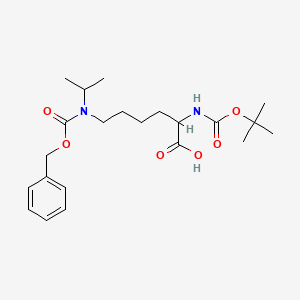
N-alpha-Boc-Nepsilon-isopropyl-Nepsilon-Z-L-lysine dicyclohexylammonium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BOC-L-LYS(IPR,Z)-OH: is a derivative of lysine, an essential amino acid. The compound is often used in peptide synthesis due to its protective groups, which help in the selective deprotection of amino acids during the synthesis process.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BOC-L-LYS(IPR,Z)-OH typically involves the protection of the lysine amino group with a tert-butyloxycarbonyl (BOC) group. The side chain amino group is protected with an isopropyl (IPR) group, and the carboxyl group is protected with a benzyl (Z) group. The synthesis involves multiple steps, including:
- Protection of the amino group with BOC using di-tert-butyl dicarbonate.
- Protection of the side chain amino group with isopropyl chloroformate.
- Protection of the carboxyl group with benzyl alcohol.
Industrial Production Methods: Industrial production methods may involve large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, often involving purification steps such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions:
Deprotection Reactions: The protective groups can be selectively removed under specific conditions. For example, the BOC group can be removed using trifluoroacetic acid, while the benzyl group can be removed using hydrogenation.
Coupling Reactions: The compound can undergo coupling reactions with other amino acids or peptides using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Common Reagents and Conditions:
Trifluoroacetic Acid (TFA): Used for BOC deprotection.
Hydrogenation: Used for benzyl group removal.
DCC or DIC: Used for peptide coupling reactions.
Major Products Formed:
Deprotected Lysine Derivatives: Formed after removal of protective groups.
Peptide Chains: Formed after coupling reactions with other amino acids.
Scientific Research Applications
Chemistry:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Biology:
Protein Engineering: Used in the study of protein structure and function.
Medicine:
Drug Development: Used in the synthesis of peptide-based drugs.
Industry:
Biotechnology: Used in the production of synthetic peptides for research and therapeutic purposes.
Mechanism of Action
Mechanism: The compound acts as a protected lysine derivative, allowing for selective deprotection and coupling reactions during peptide synthesis. The protective groups prevent unwanted side reactions, ensuring the correct sequence of amino acids in the final peptide product.
Molecular Targets and Pathways: The compound itself does not have specific molecular targets but is used as a tool in the synthesis of peptides that may have various biological targets and pathways.
Comparison with Similar Compounds
BOC-L-LYS(Z)-OH: Similar compound with only the BOC and benzyl protective groups.
Fmoc-L-LYS(Boc)-OH: Uses fluorenylmethyloxycarbonyl (Fmoc) as a protective group instead of BOC.
Uniqueness: BOC-L-LYS(IPR,Z)-OH is unique due to the combination of protective groups, which allows for selective deprotection and versatile use in peptide synthesis.
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[phenylmethoxycarbonyl(propan-2-yl)amino]hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N2O6/c1-16(2)24(21(28)29-15-17-11-7-6-8-12-17)14-10-9-13-18(19(25)26)23-20(27)30-22(3,4)5/h6-8,11-12,16,18H,9-10,13-15H2,1-5H3,(H,23,27)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCMKUYJJYHUAJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCCCC(C(=O)O)NC(=O)OC(C)(C)C)C(=O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-tert-butyl-N-[4-tert-butyl-1-(5-tert-butyl-2,3-diphenyl-1H-indol-7-yl)hexa-3,5-dienyl]-N,9-bis(4-tert-butylphenyl)carbazol-2-amine](/img/structure/B13397810.png)
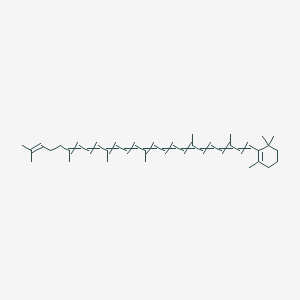
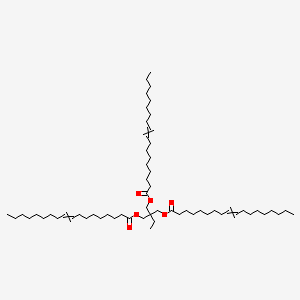
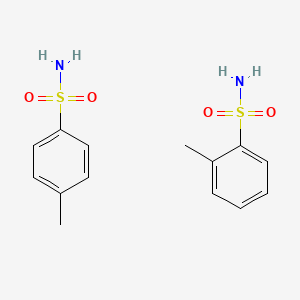
![disodium;5-[3-pyridin-2-yl-6-(5-sulfonatofuran-2-yl)-1,2,4-triazin-5-yl]furan-2-sulfonate](/img/structure/B13397833.png)
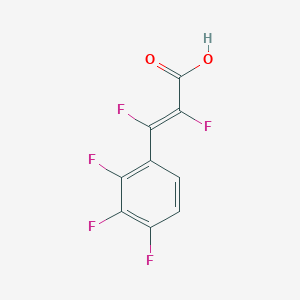

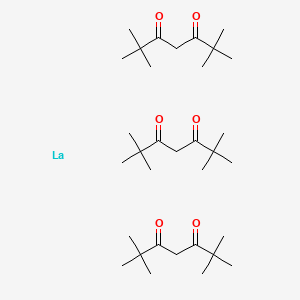
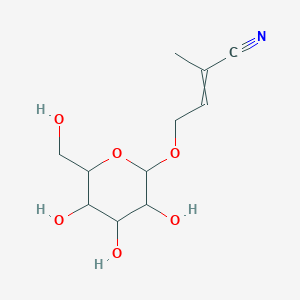
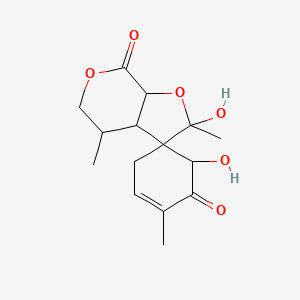
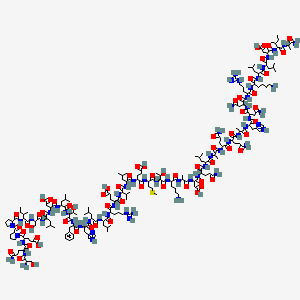
![3-(4-Hydroxyphenyl)-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroisochromen-1-one](/img/structure/B13397878.png)
![sodium 6-[[3-(2-chlorophenyl)-5-methyl-isoxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;Cloxacillin Sodium](/img/structure/B13397884.png)
